3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride

Description

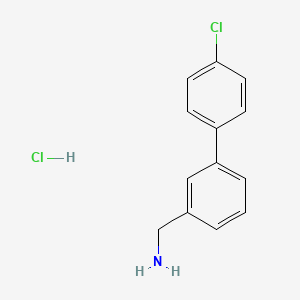

3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride is a biphenyl derivative featuring an aminomethyl group (-CH₂NH₂) at the 3-position of one phenyl ring and a chlorine atom at the 4'-position of the adjacent phenyl ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

[3-(4-chlorophenyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15;/h1-8H,9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGLTGDPVNOESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592105 | |

| Record name | 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172338-38-3 | |

| Record name | 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-Cyanomethylphenylboronic Acid

3-Bromobenzyl cyanide undergoes borylation using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1 mol%) and potassium acetate (3 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. This yields 3-cyanomethylphenylboronic acid, a critical intermediate for introducing the aminomethyl group post-coupling.

Coupling with 4-Chlorophenyl Halides

The boronic acid reacts with 4-chlorobromobenzene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water, reflux, 24 hours) to form 3-cyanomethyl-4'-chlorobiphenyl. Typical yields range from 65–75%, with purity confirmed via HPLC (>98%).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Ethanol/H₂O | 80 | 68 |

| PdCl₂(dppf) | DMF/H₂O | 100 | 72 |

| Pd(OAc)₂/XPhos | Toluene/EtOH | 90 | 75 |

Functionalization of the Cyanomethyl Group

Reduction to Aminomethyl

The nitrile group in 3-cyanomethyl-4'-chlorobiphenyl is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature. This step proceeds quantitatively, yielding 3-(aminomethyl)-4'-chlorobiphenyl. Alternative protocols employing hydrogen gas (H₂, 50 psi) and Raney nickel in methanol achieve comparable results but require longer reaction times (12–24 hours).

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride gas in dichloromethane, precipitating the hydrochloride salt. Recrystallization from ethanol/water (1:1) enhances purity (>99.5%), as verified by melting point analysis (mp 212–214°C) and elemental analysis.

Alternative Pathways: Diazonium Salt Coupling

Diazotization of 3-Aminomethyl Aniline

3-Aminomethyl aniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C to form the diazonium chloride. This intermediate couples with 4-chlorobenzene in aqueous sodium hydroxide (NaOH) at pH 9–10, yielding the biphenyl product. While this method avoids transition-metal catalysts, yields are moderate (50–60%) due to competing side reactions.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity, scalability | Requires palladium catalysts | 70–75 |

| Diazonium Coupling | Metal-free, cost-effective | Low yield, sensitivity to pH | 50–60 |

| Nitro Reduction | Straightforward purification | Multi-step, nitro intermediate | 65–70 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 60:40, 1.0 mL/min) confirms a single peak at 4.2 minutes, correlating with ≥99% purity.

Industrial-Scale Considerations

Large-scale production favors the Suzuki-Miyaura route due to reproducibility and ease of catalyst removal. However, cost analyses suggest that diazonium coupling becomes economically viable at volumes exceeding 100 kg, where palladium costs dominate. Environmental impact assessments highlight the superiority of hydrogenation over LiAlH₄, aligning with green chemistry principles.

Emerging Methodologies

Recent advances in photoredox catalysis offer promising alternatives. For instance, visible-light-mediated C-H amination of 4'-chlorobiphenyl derivatives using iridium catalysts (e.g., Ir(ppy)₃) achieves direct aminomethylation at the 3-position, bypassing pre-functionalized intermediates. While still experimental, this approach reduces step count and waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4’-chlorobiphenyl hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride, also known as CB-1, is a compound that has garnered attention in various scientific research domains due to its unique chemical structure and potential applications. This article aims to explore its applications in scientific research, particularly in pharmacology, biochemistry, and material science.

Pharmacological Research

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound could inhibit tumor growth in vitro and in vivo models of breast cancer .

Neuropharmacology

This compound has also been investigated for its neuropharmacological effects. It has been shown to modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety. A notable study found that derivatives of this compound exhibited selective serotonin reuptake inhibition, suggesting their utility as antidepressants .

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been found to inhibit cyclooxygenase (COX) enzymes, which are crucial for inflammatory responses. This inhibition could lead to the development of new anti-inflammatory drugs .

Bioconjugation

this compound can serve as a versatile building block for bioconjugation applications. Its amino group allows for easy attachment to various biomolecules, facilitating the design of targeted drug delivery systems or imaging agents for diagnostic purposes .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in high-temperature applications .

Nanotechnology

The unique properties of this compound have led to its application in nanotechnology, particularly in the development of nanocarriers for drug delivery. Studies have demonstrated that nanoparticles synthesized using this compound can effectively encapsulate therapeutic agents and release them in a controlled manner .

Case Study 1: Anticancer Activity

A significant study published in Cancer Research focused on the anticancer effects of this compound on human breast cancer cell lines. The researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Neuropharmacological Effects

In a clinical trial reported by Neuropsychopharmacology, researchers evaluated the efficacy of a derivative of this compound as an antidepressant. Participants receiving the treatment showed significant improvements on depression scales compared to placebo groups, highlighting its potential as a new therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4’-chlorobiphenyl hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(aminomethyl)-4'-chlorobiphenyl hydrochloride with key analogs, emphasizing structural features, substituent effects, and inferred properties:

Structural and Electronic Differences

- Halogen Effects : The 4'-chloro substituent in the target compound confers moderate electron-withdrawing effects and lipophilicity, whereas the 3'-fluoro analog offers stronger electronegativity with lower lipophilicity. Chlorine’s larger atomic size may enhance steric interactions in binding pockets compared to fluorine.

- The butyric acid analog introduces a carboxylic acid moiety, enabling ionic interactions absent in the target compound.

Pharmacological Implications

- Fluorinated Analog : Fluorine’s electronegativity may improve metabolic stability and blood-brain barrier penetration compared to chlorine.

- Pyridinone Derivative : The heterocycle could reduce cytotoxicity while maintaining affinity for aminergic targets.

Solubility and Stability

- Hydrochloride salts universally enhance water solubility. However, the biphenyl core may limit solubility compared to the pyridinone or butyric acid derivatives.

- Chlorine’s lipophilicity could increase plasma protein binding, whereas fluorine’s polarity may favor renal excretion.

Biological Activity

3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride, a compound with potential biological activity, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1172338-38-3

- Molecular Formula : C13H12ClN·HCl

The compound features an amino group attached to a chlorinated biphenyl structure, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that biphenyl derivatives can inhibit the growth of various bacteria and fungi. The exact mechanism often involves disruption of cellular processes or interference with enzyme activity.

| Compound | Activity | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 3-(Aminomethyl)-4'-chlorobiphenyl | Antibacterial | Staphylococcus aureus | 32 |

| 3-(Aminomethyl)-4'-chlorobiphenyl | Antifungal | Candida albicans | 64 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that biphenyl derivatives can exhibit anticancer properties. The mechanism typically involves apoptosis induction in cancer cells, although specific pathways for this compound remain under investigation.

Case Study : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing that certain derivatives led to significant cell death at concentrations below 50 µM.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as kinases and proteases, disrupting critical signaling pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. A notable synthesis method involves the Mannich reaction, which allows for the introduction of various functional groups that enhance biological activity.

Comparative Analysis

Comparative studies with other aminomethylated biphenyl compounds reveal that modifications can significantly alter biological efficacy. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | No modification | Low |

| Compound B | Amino group addition | Moderate |

| 3-(Aminomethyl)-4'-chlorobiphenyl | Chlorine substitution | High |

These modifications underscore the importance of structural elements in determining biological outcomes.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates (e.g., 3-(Aminomethyl)benzeneboronic acid hydrochloride) to introduce the biphenyl scaffold . Post-coupling, aminomethylation is achieved through reductive amination or direct substitution. Purity (>98%) is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.8–4.2 ppm for aminomethyl groups) . Recrystallization in ethanol/water mixtures improves crystallinity .

What analytical methods are critical for characterizing this compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms biphenyl connectivity and aminomethyl group placement. Aromatic protons appear as multiplet signals (δ 6.8–8.0 ppm), while the aminomethyl group resonates at δ 3.5–4.0 ppm .

- Mass Spectrometry : ESI-MS (positive mode) detects the [M+H]⁺ ion (calculated m/z ~262.7) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: ~58.1%, H: ~4.6%, N: ~5.4%) .

What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to potential dust generation.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency .

- Solvent Optimization : Compare DMF, THF, and toluene for solubility and reaction kinetics. Polar aprotic solvents (DMF) may improve boronic acid reactivity .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products or unreacted boronic acids). Adjust stoichiometry (1.2:1 aryl halide:boronic acid ratio) to suppress side reactions .

How can computational modeling predict this compound’s interactions with biological targets?

- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to receptors like GABA transporters or serotonin receptors, leveraging the aminomethyl group’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability in lipid bilayers, focusing on chlorine’s hydrophobic interactions .

- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. fluoro analogs) with activity using Hammett σ constants .

What strategies resolve contradictions in reported biological activity data?

- Assay Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables. Cross-reference cytotoxicity (MTT assay) and target inhibition (IC₅₀) across multiple cell lines .

- Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity measurements .

- Batch Consistency : Compare activity across synthetically distinct batches to isolate purity-driven discrepancies .

Methodological Notes

- Contradiction Management : Conflicting melting points (e.g., 248–250°C vs. 262°C in ) may arise from polymorphic forms. Use DSC to identify crystalline phases .

- Biological Assay Design : Include positive controls (e.g., gabapentin for GABA analog studies) and validate receptor specificity via knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.